

# Spectroscopic Characterization of 5-Bromo-2-butoxybenzyl Alcohol: A Predictive Technical Guide

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## Compound of Interest

Compound Name:	5-Bromo-2-butoxybenzyl alcohol
CAS No.:	831212-02-3
Cat. No.:	B1271730

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## Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel organic compounds is a cornerstone of innovation. **5-Bromo-2-butoxybenzyl alcohol**, a substituted aromatic alcohol, represents a class of molecules with significant potential as a versatile intermediate in the synthesis of more complex chemical entities. Its unique combination of a brominated aromatic ring, a flexible butoxy ether linkage, and a reactive benzyl alcohol moiety makes it a valuable building block. However, a comprehensive search of the current scientific literature and chemical databases reveals a conspicuous absence of published experimental spectroscopic data for this specific compound.

This technical guide is designed to bridge that gap for researchers, scientists, and drug development professionals. In the absence of direct experimental spectra, this document provides a robust, predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Bromo-2-butoxybenzyl alcohol**. By leveraging established principles of spectroscopy and drawing comparisons with well-

characterized structural analogs, namely 5-Bromo-2-methoxybenzyl alcohol and 5-Bromo-2-hydroxybenzyl alcohol, this guide offers a detailed and scientifically grounded forecast of the compound's spectral characteristics. Our approach is to not only present the predicted data but to also elucidate the underlying chemical principles that inform these predictions, thereby providing a self-validating framework for analysis.

## Molecular Structure and Atom Labeling

A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The structure of **5-Bromo-2-butoxybenzyl alcohol**, with a systematic atom numbering scheme for NMR assignments, is presented below.

Caption: Molecular structure of **5-Bromo-2-butoxybenzyl alcohol** with atom numbering for NMR assignments.

## I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

### Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of the analyte (for  $^1\text{H}$  NMR) or 50-100 mg (for  $^{13}\text{C}$  NMR) in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.[1] The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -OH).[2][3][4][5]  $\text{CDCl}_3$  is a common choice for its versatility and minimal interference in the  $^1\text{H}$  spectrum, with a residual peak at  $\delta$  7.26 ppm.[6]
- **Instrument Setup:** The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher). The field is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field. Shimming is performed to optimize the homogeneity of the magnetic field across the sample.
- **Data Acquisition:** For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

- **Data Processing:** The FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or internal standard like TMS).

## <sup>1</sup>H NMR Spectroscopy: A Predictive Analysis

The <sup>1</sup>H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Data from Structural Analogs:

Compound	Aromatic Protons (ppm)	-CH <sub>2</sub> OH (ppm)	-OR (ppm)	-OH (ppm)	Solvent
5-Bromo-2-methoxybenzyl alcohol	7.41 (d), 7.36 (dd), 6.74 (d)	4.63 (s)	3.83 (s, -OCH <sub>3</sub> )	-2.25 (s)	CDCl <sub>3</sub>
5-Bromo-2-hydroxybenzyl alcohol	7.41 (d), 7.20 (dd), 6.73 (d)	4.46 (s)	-	9.70 (s), 4.8 (t)	DMSO-d <sub>6</sub>

Predicted <sup>1</sup>H NMR Data for **5-Bromo-2-butoxybenzyl alcohol**:

Assignment (See Structure)	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Integration	Rationale for Prediction
H6	~7.45 - 7.55	d ( $J \approx 2.5$ Hz)	1H	This proton is ortho to the bromine, leading to a downfield shift and a small coupling to H4.
H4	~7.30 - 7.40	dd ( $J \approx 8.5, 2.5$ Hz)	1H	This proton is coupled to both H3 and H6, resulting in a doublet of doublets.
H3	~6.75 - 6.85	d ( $J \approx 8.5$ Hz)	1H	This proton is ortho to the electron-donating butoxy group, causing an upfield shift. It is coupled to H4.
-CH <sub>2</sub> OH (C7 protons)	~4.60 - 4.70	d	2H	The benzylic protons will be a singlet, but may become a doublet due to coupling with the alcohol proton if exchange is slow.
-OH	~2.0 - 3.0	t	1H	The chemical shift of the alcohol proton is variable and

depends on concentration and solvent. It will likely couple to the adjacent CH<sub>2</sub> protons.

These protons are deshielded by the adjacent oxygen atom. They will be a triplet due to coupling with the C9 protons.

-OCH<sub>2</sub>- (C8 protons)      ~3.90 - 4.10      t (J ≈ 6.5 Hz)      2H

-O-CH<sub>2</sub>-CH<sub>2</sub>- (C9 protons)      ~1.70 - 1.85      quintet      2H

These protons are adjacent to two CH<sub>2</sub> groups and will appear as a quintet (or multiplet).

-CH<sub>2</sub>-CH<sub>3</sub> (C10 protons)      ~1.40 - 1.55      sextet      2H

These protons will be a sextet (or multiplet) due to coupling with the adjacent CH<sub>2</sub> and CH<sub>3</sub> groups.

-CH<sub>3</sub> (C11 protons)      ~0.90 - 1.00      t (J ≈ 7.5 Hz)      3H

The terminal methyl group will be a triplet, appearing in the typical upfield alkyl region.

## <sup>13</sup>C NMR Spectroscopy: A Predictive Analysis

The  $^{13}\text{C}$  NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Predicted  $^{13}\text{C}$  NMR Data for **5-Bromo-2-butoxybenzyl alcohol**:

Assignment (See Structure)	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale for Prediction
C1 (-O-)	~155 - 158	The carbon attached to the ether oxygen is significantly deshielded.
C2 (-CH <sub>2</sub> OH)	~128 - 132	The ipso-carbon bearing the benzyl alcohol group.
C3	~113 - 116	This carbon is ortho to the electron-donating butoxy group and is shielded.
C4	~132 - 135	This carbon is para to the butoxy group and ortho to the bromine.
C5 (-Br)	~114 - 117	The carbon attached to bromine is shielded due to the "heavy atom effect".
C6	~130 - 133	This carbon is meta to the butoxy group and ortho to the bromine.
C7 (-CH <sub>2</sub> OH)	~60 - 65	The benzylic carbon is deshielded by the adjacent oxygen atom.
C8 (-OCH <sub>2</sub> -)	~68 - 72	The carbon of the butoxy group directly attached to the oxygen is deshielded.
C9 (-O-CH <sub>2</sub> -CH <sub>2</sub> -)	~30 - 33	A typical chemical shift for a methylene carbon in an alkyl chain.
C10 (-CH <sub>2</sub> -CH <sub>3</sub> )	~18 - 21	A typical chemical shift for a methylene carbon in an alkyl chain.

C11 (-CH<sub>3</sub>)

~13 - 15

The terminal methyl carbon is the most shielded in the butoxy chain.

## II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

### Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

- **Background Spectrum:** A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded.<sup>[7][8][9]</sup> This is crucial to subtract any atmospheric or instrumental absorptions.
- **Sample Application:** A small amount of the solid or liquid sample is placed directly onto the ATR crystal, ensuring good contact.
- **Data Acquisition:** The IR spectrum of the sample is recorded. The IR beam passes through the crystal and is reflected internally, creating an evanescent wave that penetrates a short distance into the sample, where absorption occurs.<sup>[9]</sup>
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

### IR Spectroscopy: A Predictive Analysis

Predicted IR Absorption Bands for **5-Bromo-2-butoxybenzyl alcohol**:

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Rationale for Prediction
~3600 - 3200	Strong, Broad	O-H stretch (alcohol)	The broadness is due to hydrogen bonding. A sharper peak may be observed in very dilute, non-polar solutions. <a href="#">[10]</a> <a href="#">[11]</a>
~3100 - 3000	Medium	C-H stretch (aromatic)	Characteristic of C-H bonds on a benzene ring.
~2960 - 2850	Strong	C-H stretch (aliphatic)	These absorptions arise from the C-H bonds of the butoxy group.
~1600 & ~1480	Medium	C=C stretch (aromatic)	Characteristic skeletal vibrations of the benzene ring.
~1250 - 1200	Strong	C-O stretch (aryl ether)	Asymmetric C-O-C stretching is expected in this region for aryl alkyl ethers. <a href="#">[12]</a> <a href="#">[13]</a>
~1150 - 1050	Strong	C-O stretch (benzyl alcohol)	The C-O stretching of the primary alcohol group.
~850 - 800	Strong	C-H bend (aromatic, out-of-plane)	The substitution pattern on the benzene ring (1,2,4-trisubstituted) will give rise to characteristic out-of-plane bending vibrations.

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~700 - 600	Medium-Strong	C-Br stretch	The carbon-bromine bond vibration is typically found in this region of the fingerprint.
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### III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.

#### Experimental Protocol: Electron Ionization (EI)-MS

- **Sample Introduction:** A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized under high vacuum.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This "hard" ionization technique ejects an electron from the molecule, forming a radical cation known as the molecular ion ( $M^{+\bullet}$ ).[\[14\]](#)[\[15\]](#)[\[16\]](#)
- **Fragmentation:** The high internal energy of the molecular ion causes it to fragment into smaller, charged ions (fragment ions) and neutral radicals.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their  $m/z$  ratio.
- **Detection:** The separated ions are detected, and their abundance is plotted against their  $m/z$  ratio to generate the mass spectrum.

#### Mass Spectrometry: A Predictive Analysis

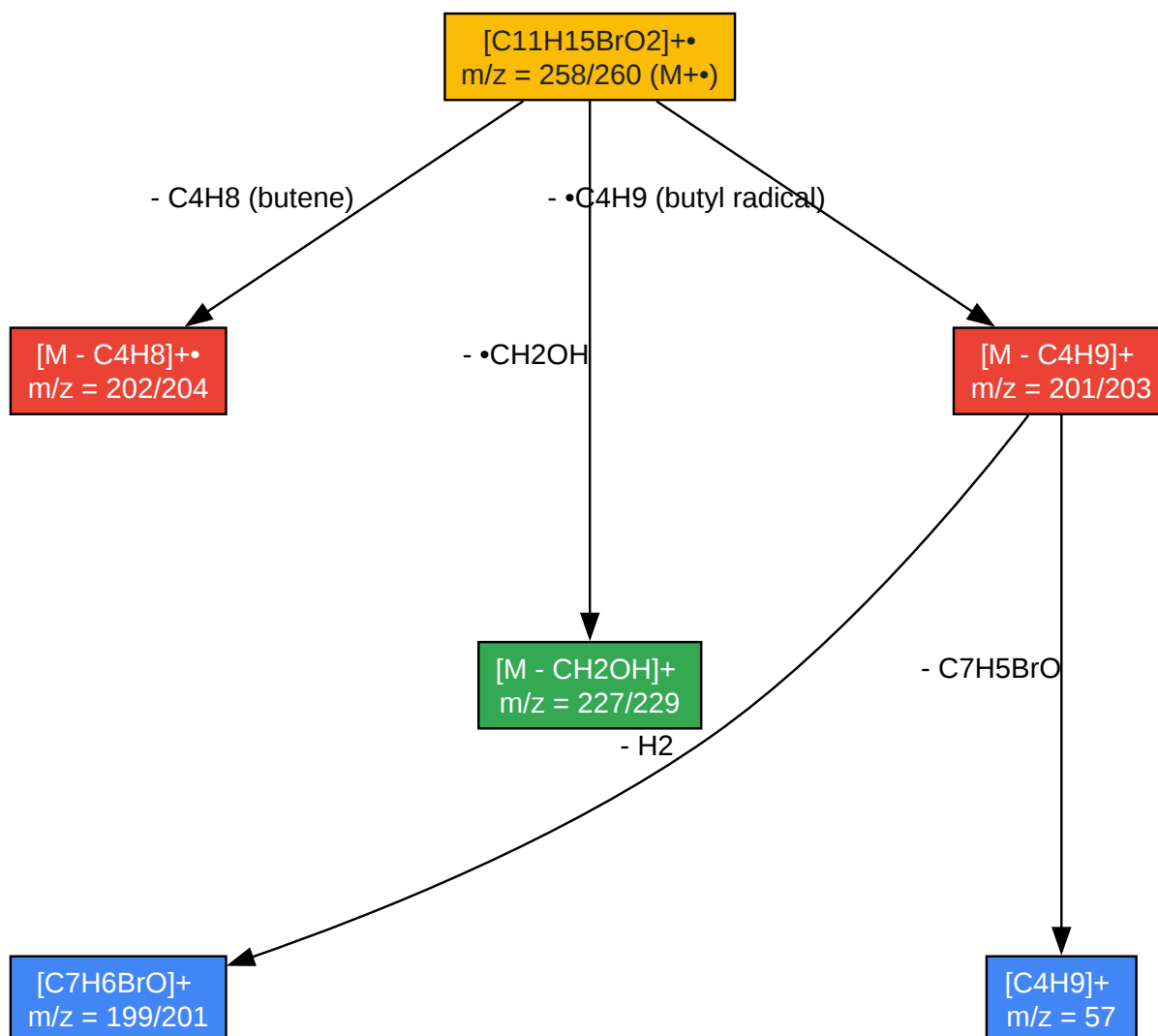
Data from Structural Analogs:

Compound	Molecular Formula	Molecular Weight	Molecular Ion (m/z)	Key Fragment Ions (m/z)
5-Bromo-2-methoxybenzyl alcohol	C <sub>8</sub> H <sub>9</sub> BrO <sub>2</sub>	~217 g/mol	216/218	137
5-Bromo-2-hydroxybenzyl alcohol	C <sub>7</sub> H <sub>7</sub> BrO <sub>2</sub>	~203 g/mol	202/204	184/186, 77

Predicted Mass Spectrum for **5-Bromo-2-butoxybenzyl alcohol**:

The molecular formula of **5-Bromo-2-butoxybenzyl alcohol** is C<sub>11</sub>H<sub>15</sub>BrO<sub>2</sub>. The molecular weight will be approximately 259 g/mol for the <sup>79</sup>Br isotope and 261 g/mol for the <sup>81</sup>Br isotope.

Predicted Fragmentation Pathway:



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Caption: Predicted major fragmentation pathways for **5-Bromo-2-butoxybenzyl alcohol** in EI-MS.

Predicted Key Fragment Ions:

m/z ( <sup>79</sup> Br/ <sup>81</sup> Br)	Predicted Identity	Rationale for Prediction
258/260	[M] <sup>+</sup> •	The molecular ion peak. Due to the presence of bromine, two peaks of nearly equal intensity separated by 2 m/z units are expected.
202/204	[M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> •	Loss of butene via a McLafferty-type rearrangement, resulting in the molecular ion of 5-bromo-2-hydroxybenzyl alcohol. This is a very likely fragmentation pathway for ethers.
201/203	[M - •C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	Alpha-cleavage of the butyl group, a common fragmentation for ethers. This would result in a stable oxonium ion.
199/201	[C <sub>7</sub> H <sub>6</sub> BrO] <sup>+</sup>	Subsequent loss of H <sub>2</sub> from the m/z 201/203 fragment.
121	[C <sub>8</sub> H <sub>9</sub> O] <sup>+</sup>	Loss of bromine radical from a fragment.
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	The butyl carbocation, resulting from cleavage of the C-O ether bond. This is expected to be a prominent peak.

## Conclusion

This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of **5-Bromo-2-butoxybenzyl alcohol**. By synthesizing data from analogous compounds and applying fundamental principles of NMR, IR, and MS, we have constructed a

detailed forecast of the expected spectral data. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this compound, and as a demonstration of the power of predictive spectroscopy in the absence of experimental data. The protocols and interpretations herein are designed to be self-validating and grounded in established scientific principles, ensuring their utility in a research and development setting.

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